3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine
Description
Properties
IUPAC Name |
3-methoxy-1-[(5-methylthiophen-2-yl)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-8-3-4-10(13-8)7-11-5-9(6-11)12-2/h3-4,9H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPQNVFOJBAQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CC(C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Addition-Methylation Sequence
A widely documented method involves functionalizing tert-butyl 3-oxoazetidine-1-carboxylate (Figure 1):
- Grignard Addition : Reaction with methylmagnesium bromide forms tert-butyl 3-hydroxyazetidine-1-carboxylate.
- Methylation : Treatment with methyl iodide and sodium hydride converts the hydroxyl group to methoxy.
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) yields 3-methoxyazetidine as a free amine.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Grignard Addition | MeMgBr, THF, −30°C → RT | 85–90 |
| Methylation | MeI, NaH, THF, 0°C → RT | 75–80 |
| Deprotection | TFA/DCM, RT | 95+ |
This route offers high yields but requires stringent temperature control during Grignard addition to avoid ring-opening side reactions.
Reductive Amination Approach
An alternative pathway employs 3-oxoazetidine directly:
- Reduction : Sodium borohydride reduces the ketone to 3-hydroxyazetidine.
- Methylation : Similar to the above method, yielding 3-methoxyazetidine.
While operationally simpler, this method suffers from lower yields (60–65%) due to competing over-reduction or polymerization.
Synthesis of (5-Methylthiophen-2-yl)methyl Electrophiles
Thiophene Functionalization
The (5-methylthiophen-2-yl)methyl group is synthesized via:
- Friedel-Crafts Acylation : 5-Methylthiophene reacts with acetyl chloride/AlCl₃ to form 5-methylthiophene-2-carbaldehyde.
- Reduction : Sodium borohydride reduces the aldehyde to (5-methylthiophen-2-yl)methanol.
- Halogenation : Phosphorus tribromide converts the alcohol to (5-methylthiophen-2-yl)methyl bromide.
Optimization Note :
- Bromination efficiency improves with anhydrous conditions (yield: 70–75% vs. 50–55% for chloride analogs).
N-Alkylation of 3-Methoxyazetidine
Direct Alkylation
Combining 3-methoxyazetidine with (5-methylthiophen-2-yl)methyl bromide under basic conditions:
Challenges :
Mitsunobu Reaction
To mitigate selectivity issues, the Mitsunobu reaction couples (5-methylthiophen-2-yl)methanol with 3-methoxyazetidine:
Advantages :
Alternative Ring-Closing Strategies
[2+2] Cycloaddition
A photochemical approach using methyl vinyl ether and a thiophene-containing imine:
Limitations : Poor regioselectivity and scalability.
Azetidine Ring Construction from Acyclic Precursors
A stepwise assembly via:
- Mannich Reaction : Forming the azetidine skeleton from β-amino alcohols.
- Methoxy Group Installation : Post-cyclization methylation.
This method remains largely theoretical due to competing polymerization.
Analytical Validation and Purification
Characterization Techniques
Challenges in Crystallization
The compound’s flexibility impedes crystal formation. Successful crystallization requires:
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Grignard-Alkylation | 50 | 98 | Moderate |
| Mitsunobu | 60 | 97 | High |
| [2+2] Cycloaddition | 30 | 90 | Low |
The Mitsunobu route emerges as the most viable for large-scale production despite higher reagent costs.
Industrial-Scale Considerations
Cost-Benefit Analysis
- Grignard Route : Economical for intermediates but requires cryogenic conditions.
- Mitsunobu Route : Higher yield justifies DIAD/PPh₃ expenses in GMP manufacturing.
Environmental Impact
- Waste Streams : DMF and THF require specialized recovery systems.
- Green Chemistry Alternatives : Ionic liquid-mediated alkylation under investigation.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring and thiophene moiety contribute to its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
<sup>a</sup> Calculated using fragment-based methods.
Key Observations :
- Substituent Effects : The 5-methylthiophen-2-yl group in the target compound confers higher lipophilicity (logP ~2.5) compared to nicotine (logP 1.2), which may improve blood-brain barrier penetration. However, this could reduce aqueous solubility, a common challenge in azetidine derivatives .
- Stereochemistry : highlights that cis-substituents on azetidines induce upfield NMR shifts in methyl groups (0.71–0.72 ppm) due to aromatic shielding, a property critical for structural elucidation .
Comparison with Pyrrolidines :
- Pyrrolidines generally exhibit lower receptor-binding potency than azetidines. For instance, nicotine’s azetidine analog showed superior acetylcholine receptor affinity, underscoring azetidines’ pharmacological promise .
- Thermal isomerization of azetidines to pyrrolidines (at 50°C) may limit their stability in high-temperature formulations .
Biological Activity
3-Methoxy-1-((5-methylthiophen-2-yl)methyl)azetidine is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features an azetidine ring fused with a thiophene moiety. This unique combination is believed to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2309542-45-6 |
| Molecular Formula | C₉H₁₃NOS |
| Molecular Weight | 167.27 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The azetidine ring and thiophene moiety facilitate these interactions, potentially leading to modulation of cellular processes such as apoptosis and cell proliferation.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has demonstrated its efficacy against various cancer cell lines, including lung (A549), prostate (PC3), and breast cancer cells. The mechanism underlying this activity may involve the inhibition of specific signaling pathways that promote tumor growth.
Case Study: Anticancer Activity Evaluation
In vitro studies conducted on synthesized azetidine derivatives, including this compound, revealed promising results in inhibiting cell proliferation in multiple cancer types. The structure–activity relationship (SAR) analysis highlighted the importance of the thiophene group in enhancing cytotoxic effects against cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other azetidine derivatives and thiophene-containing compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Azetidine Derivatives | Anticancer, Antimicrobial | Commonly studied for similar properties |
| Thiophene Derivatives | Antioxidant, Anti-inflammatory | Variability in substituent effects |
| This compound | Anticancer, Antimicrobial | Unique dual functionality |
Future Directions
Further research is needed to elucidate the full range of biological activities associated with this compound. Potential areas for exploration include:
- In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : Investigating specific molecular interactions and pathways affected by the compound.
- Formulation Development : Exploring drug delivery systems that enhance bioavailability and target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
